2,4-Dichloro-n-(prop-2-en-1-yl)aniline
CAS No.: 6632-15-1
Cat. No.: VC20533987
Molecular Formula: C9H9Cl2N
Molecular Weight: 202.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6632-15-1 |
|---|---|
| Molecular Formula | C9H9Cl2N |
| Molecular Weight | 202.08 g/mol |
| IUPAC Name | 2,4-dichloro-N-prop-2-enylaniline |
| Standard InChI | InChI=1S/C9H9Cl2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6,12H,1,5H2 |
| Standard InChI Key | ZMTQVXQXHBPBSC-UHFFFAOYSA-N |
| Canonical SMILES | C=CCNC1=C(C=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The molecular structure of 2,4-dichloro-N-(prop-2-en-1-yl)aniline consists of a benzene ring with chlorine substituents at positions 2 and 4. The amine group at position 1 is further substituted with a prop-2-en-1-yl (allyl) chain, introducing unsaturation and conformational flexibility. The IUPAC name derives from this substitution pattern: 2,4-dichloro-N-(prop-2-en-1-yl)aniline.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉Cl₂N |
| Molecular Weight | 202.09 g/mol |
| IUPAC Name | 2,4-dichloro-N-(prop-2-en-1-yl)aniline |
| Canonical SMILES | ClC1=C(C=C(C=C1)Cl)NC=CC |
| CAS Registry Number | Not widely reported |
The absence of a widely recognized CAS number suggests limited commercial availability or historical documentation .
Synthetic Routes and Optimization
Alkylation of 2,4-Dichloroaniline
The primary synthesis pathway involves the N-alkylation of 2,4-dichloroaniline with allyl bromide or chloride. This reaction typically proceeds under basic conditions to deprotonate the aniline, facilitating nucleophilic substitution.
Representative Reaction:
Reaction Conditions:
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Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).
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Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetone.
Catalytic Enhancements
Industrial-scale production may employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield and reduce reaction time. A patent describing the synthesis of 2,4-dichloro-5-isopropoxy aniline highlights the use of composite catalysts (e.g., Fe(OH)₃ and Al(OH)₃) for nitro group reduction, suggesting analogous strategies for optimizing this compound’s synthesis .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in organic solvents (e.g., ethanol, acetone, DMF) due to the nonpolar benzene core and polar chloro/amine groups.
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Stability: Susceptible to oxidation at the allyl group, necessitating storage under inert atmospheres.
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=C aromatic), and 750 cm⁻¹ (C–Cl stretch).
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NMR (¹H):
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δ 6.8–7.2 ppm (aromatic protons),
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δ 5.8–6.0 ppm (allyl CH₂=CH–),
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δ 4.0 ppm (N–CH₂–).
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Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing chlorine atoms direct further electrophilic substitution to the 5-position of the benzene ring. For example, nitration yields 2,4-dichloro-5-nitro-N-(prop-2-en-1-yl)aniline, a precursor for reduced amine derivatives.
Allyl Group Reactivity
The propenyl moiety participates in Diels-Alder reactions, enabling cycloaddition with dienes to form six-membered rings. This reactivity is valuable in synthesizing polycyclic compounds for material science applications .
Applications in Scientific Research
Agrochemical Intermediates
Dichloroanilines are pivotal in herbicide synthesis. For instance, 2,4-dichloroaniline derivatives serve as precursors for sulfonylurea herbicides. The allyl group in this compound may facilitate cross-coupling reactions to attach heterocyclic moieties .
Pharmaceutical Development
The compound’s structural motifs align with bioactive molecules targeting kinase inhibition or antimicrobial activity. Analogous N-allylanilines exhibit moderate cytotoxicity against cancer cell lines, warranting further pharmacological exploration .
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